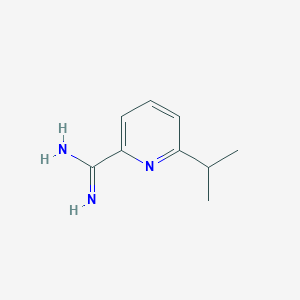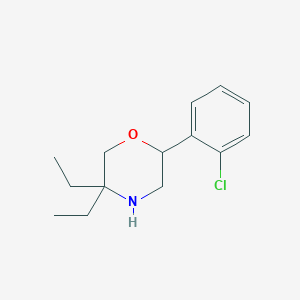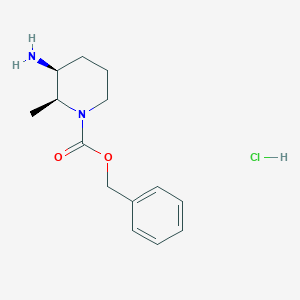
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst . The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction using cyclopentanol and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopentyloxy group.
3-Bromo-4-phenylpentanoic acid: Contains a phenyl group and a carboxylic acid functional group.
Uniqueness
3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, a cyclopentyloxy group, and a thiolane ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C9H15BrO3S |
|---|---|
Peso molecular |
283.18 g/mol |
Nombre IUPAC |
3-bromo-4-cyclopentyloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15BrO3S/c10-8-5-14(11,12)6-9(8)13-7-3-1-2-4-7/h7-9H,1-6H2 |
Clave InChI |
IMZAKCPPFRWRLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2CS(=O)(=O)CC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)
![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)






![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
